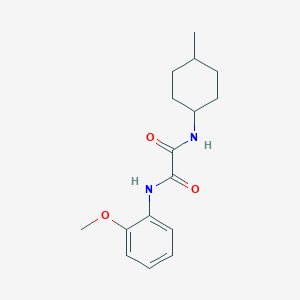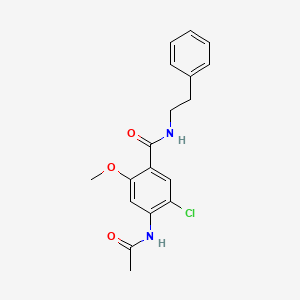
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. By blocking the activity of the AMPA receptor, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide reduces the excitatory neurotransmission mediated by glutamate. This results in a decrease in neuronal activity, which can be beneficial in conditions characterized by excessive excitatory activity such as epilepsy and stroke.
Biochemical and Physiological Effects
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of the NMDA receptor, another subtype of ionotropic glutamate receptor. 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to increase the release of GABA, an inhibitory neurotransmitter. These effects contribute to the overall reduction in neuronal activity observed with 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide administration.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments. It is a highly selective antagonist of the AMPA receptor, which allows for specific manipulation of this receptor subtype. Additionally, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively studied, with a large body of literature available on its pharmacology and effects. However, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide also has limitations for lab experiments. It is a potent neurotoxin and must be used with caution in animal studies. Additionally, its effects on other glutamate receptor subtypes may complicate interpretation of results.
Orientations Futures
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of more selective AMPA receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in combination with other drugs, such as antiepileptic medications or neuroprotective agents. Additionally, further research is needed to fully understand the effects of 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide on other glutamate receptor subtypes and the implications of these effects for its therapeutic potential.
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to reduce seizure activity and increase seizure threshold. 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to have neuroprotective effects in models of stroke, reducing neuronal damage and improving functional outcomes. Additionally, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-22-10-7-8-14(23-2)11(9-10)15-16(19)18(21)13-6-4-3-5-12(13)17(15)20/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSYVBGBBTPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4391679.png)
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391686.png)
![5-bromo-2-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4391691.png)
![ethyl 1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4391696.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4391706.png)

![N-(4-chlorobenzyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4391730.png)

![ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)

![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)
